(3-Bromo-2-butoxy-6-fluorophenyl)methanol is an organic compound characterized by its molecular formula and a molecular weight of approximately 273.17 g/mol. This compound features a bromine atom, a fluorine atom, and a butoxy group attached to a phenyl ring, making it significant in various chemical applications due to its unique structure and properties.
(3-Bromo-2-butoxy-6-fluorophenyl)methanol falls under the category of halogenated phenolic compounds. These types of compounds are known for their diverse biological activities and are often investigated for their potential therapeutic uses.
The synthesis of (3-Bromo-2-butoxy-6-fluorophenyl)methanol typically involves several steps:
The synthesis may vary based on the specific conditions employed, including temperature, solvent choice, and reaction time. Industrial production often utilizes continuous flow reactors for efficiency and control over reaction parameters.
(3-Bromo-2-butoxy-6-fluorophenyl)methanol can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3-Bromo-2-butoxy-6-fluorophenyl)methanol primarily involves its interactions at the molecular level with biological targets. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence the compound's binding affinity to specific receptors or enzymes.
Upon administration, the compound may undergo metabolic transformations that facilitate its interaction with biological macromolecules, potentially leading to therapeutic effects or biological activity modulation .
Key physical properties of (3-Bromo-2-butoxy-6-fluorophenyl)methanol include:
Chemical characteristics include:
Relevant data from spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into its structural characteristics and functional groups present .
(3-Bromo-2-butoxy-6-fluorophenyl)methanol has several scientific uses:
Retrosynthetic deconstruction of (3-Bromo-2-butoxy-6-fluorophenyl)methanol (CAS 2379321-39-6, MW 277.13 g/mol) reveals three logical bond disconnections:
Table 1: Physicochemical Data for (3-Bromo-2-butoxy-6-fluorophenyl)methanol
| Property | Value |
|---|---|
| CAS Number | 2379321-39-6 |
| Molecular Formula | C₁₁H₁₄BrFO₂ |
| Molecular Weight | 277.13 g/mol |
| SMILES | OCC1=C(F)C=CC(Br)=C1OCCCC |
| Key Functional Groups | Aryl bromide, aryl fluoride, benzyl alcohol, alkyl ether |
Suzuki-Miyaura coupling of potassium acetoxymethyltrifluoroborate with bromo/fluoro-functionalized aryl halides generates benzylic alcohol precursors in >80% yields under Pd catalysis [2]. Key optimizations include:
Protecting groups enable sequential functionalization of the benzyl alcohol and phenol moieties:
Table 2: Protecting Group Strategies for Key Functional Groups
| Functional Group | Protecting Group | Stability | Deprotection |
|---|---|---|---|
| Benzyl alcohol | TBDMS ether | Base, nucleophiles | F⁻ (TBAF), mild acid |
| Phenol | Benzyl ether | Acids, bases | H₂/Pd, Lewis acids |
| Phenol | MOM ether | Nucleophiles, mild reduction | Strong acid (HCl, MeOH) |
Etherification:
Table 3: Catalytic Systems for Key Transformations
| Reaction | Catalyst/System | Yield (%) | Conditions |
|---|---|---|---|
| Butoxylation | K₂CO₃/TBAB | 92 | DMF, 80°C, 8 h |
| Bromination (meta) | Br₂/FeBr₃ | 85 | DCM, 0°C, 2 h |
| Benzylic alcohol synthesis | NaBH₄/MeOH | 95 | 0°C, 30 min |
| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | 88 | Toluene/H₂O, 80°C |
Scale-up faces three key hurdles:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: